SCO vs. NHS Ester Hydrolytic Stability
Cy3-PEG2-SCO employs a succinimidyl carbonate (SCO) group for amine conjugation, forming a carbamate bond upon reaction with primary amines. In contrast, Cy3-PEG2-NHS utilizes an N-hydroxysuccinimide ester, forming an amide linkage. Comparative analysis of PEG-conjugated NHS ester variants demonstrates that SC (succinimidyl carbonate) functionalized reagents offer superior reactivity and higher stability in aqueous solution compared to other PEG NHS ester derivatives . This enhanced aqueous stability reduces competitive hydrolysis during labeling, potentially enabling lower molar excess requirements and improved conjugation efficiency in aqueous buffer systems .
| Evidence Dimension | Reactive group chemistry and relative aqueous stability |
|---|---|
| Target Compound Data | SCO group: forms carbamate bond; described as offering 'superior reactivity and higher stability in aqueous solution' |
| Comparator Or Baseline | NHS ester variants (SG, SS, GAS, SAS): hydrolysis half-lives ranging from ~5 to ~20 minutes under standard aqueous conditions |
| Quantified Difference | Quantitative half-life comparison not available for Cy3-PEG2-SCO specifically; class-level data indicates SCO/carbonate-linked NHS esters exhibit enhanced stability relative to aliphatic ester-linked variants |
| Conditions | Aqueous buffer, neutral to slightly basic pH (pH 7–8) for amine conjugation |
Why This Matters
The enhanced aqueous stability of the SCO group compared to NHS ester alternatives reduces premature hydrolysis, enabling more efficient labeling at lower reagent excess, which is a key procurement consideration for cost-sensitive large-scale bioconjugation workflows.
